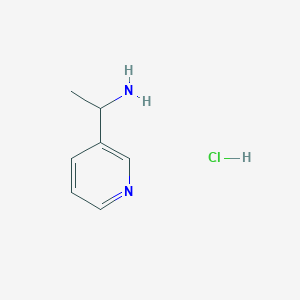

1-(Pyridin-3-yl)ethanamine hydrochloride

Description

Historical Context and Significance in Synthetic Chemistry

The exploration of chiral pyridine-containing ligands and building blocks has a rich history in synthetic chemistry, driven by the quest for efficient methods to control stereochemistry in chemical reactions. While the precise first synthesis of 1-(pyridin-3-yl)ethanamine is not prominently documented in early literature, the foundational work on chiral amines and their application in resolution and asymmetric synthesis paved the way for its emergence as a significant tool for chemists.

The significance of compounds like 1-(pyridin-3-yl)ethanamine hydrochloride lies in their utility as chiral resolving agents and as precursors for more complex chiral ligands and catalysts. The presence of a basic nitrogen atom in the pyridine (B92270) ring and the primary amine group allows for multiple points of interaction and modification, making it a versatile scaffold. Early research in asymmetric synthesis often relied on the separation of enantiomers from a racemic mixture, a process known as resolution. Chiral amines, including those with a pyridyl moiety, were instrumental in this regard, forming diastereomeric salts with racemic carboxylic acids, which could then be separated by fractional crystallization.

Furthermore, the development of asymmetric catalysis saw the rise of chiral ligands derived from readily available chiral molecules. 1-(Pyridin-3-yl)ethanamine, in its enantiomerically pure forms, became a valuable precursor for the synthesis of such ligands. These ligands, when complexed with transition metals, can catalyze a variety of enantioselective transformations, leading to the synthesis of single-enantiomer products with high efficiency.

Overview of Research Trajectories for this compound

The research involving this compound has evolved along several key trajectories, primarily centered on its application as a chiral building block in medicinal chemistry and as a component of chiral catalysts in asymmetric synthesis.

One of the most prominent research avenues has been its incorporation into the synthesis of bioactive molecules, particularly kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors, and the introduction of a chiral center via 1-(pyridin-3-yl)ethanamine can lead to improved potency and selectivity for the target kinase. Researchers have extensively explored the modification of the amine group to introduce various substituents, leading to the discovery of novel and potent therapeutic agents for diseases such as cancer. For instance, a series of pyridin-3-amine derivatives have been synthesized and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC). nih.gov

Another significant trajectory involves its use in the development of ligands for asymmetric catalysis. The bidentate nature of ligands derived from 1-(pyridin-3-yl)ethanamine, coordinating through the pyridine nitrogen and the nitrogen of the modified amine, makes them effective for a range of metal-catalyzed reactions. These include asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is dictated by the chirality of the ligand, which in turn is derived from the enantiopure this compound starting material.

The following table provides a summary of the key research areas where this compound has been utilized:

| Research Area | Application | Key Findings |

| Medicinal Chemistry | Synthesis of Kinase Inhibitors | Discovery of potent and selective inhibitors for various kinases implicated in cancer and other diseases. nih.gov |

| Synthesis of GPCR Modulators | Development of novel ligands targeting G protein-coupled receptors. | |

| Asymmetric Catalysis | Chiral Ligand Synthesis | Creation of effective ligands for enantioselective transition metal-catalyzed reactions. |

| Chiral Auxiliary | Control of stereochemistry in the synthesis of complex organic molecules. wikipedia.org | |

| Materials Science | Synthesis of Coordination Polymers | Formation of novel materials with interesting structural and electronic properties. nih.gov |

Scope and Objectives of Current Academic Research Endeavors

Current academic research continues to build upon the established utility of this compound, with a focus on developing more efficient and selective synthetic methodologies and exploring novel applications.

A primary objective is the design and synthesis of next-generation kinase inhibitors with improved pharmacological profiles. Researchers are actively investigating the structure-activity relationships of derivatives of 1-(pyridin-3-yl)ethanamine to optimize their binding affinity and selectivity for specific kinase targets. nih.gov This involves the synthesis of libraries of compounds with diverse substitutions on the pyridine ring and the amine functionality, followed by rigorous biological evaluation.

In the realm of asymmetric catalysis, the focus is on the development of novel chiral ligands and organocatalysts derived from 1-(pyridin-3-yl)ethanamine. The goal is to achieve higher enantioselectivities and turnover numbers in a broader range of chemical transformations. This includes the design of ligands that can activate traditionally unreactive substrates and the development of catalytic systems that operate under milder and more environmentally friendly conditions. For example, (S)-1-(Pyridin-3-yl)ethanamine has been used as a catalyst for the asymmetric synthesis of pyridines. biosynth.com

Furthermore, there is a growing interest in the application of this compound in the synthesis of other classes of bioactive molecules beyond kinase inhibitors, such as modulators of G protein-coupled receptors (GPCRs). The unique structural features of this compound make it an attractive starting point for the development of ligands that can selectively target these important drug targets.

The following table outlines some of the current research objectives involving this compound:

| Research Objective | Specific Focus | Desired Outcome |

| Novel Drug Discovery | Development of highly selective kinase inhibitors | More effective and less toxic cancer therapeutics. nih.gov |

| Synthesis of novel GPCR modulators | New treatments for a wide range of diseases. | |

| Advanced Catalysis | Design of more efficient chiral ligands | Improved enantioselectivity and broader substrate scope in asymmetric synthesis. biosynth.com |

| Exploration of organocatalytic applications | Metal-free and environmentally benign catalytic systems. | |

| Green Chemistry | Development of more sustainable synthetic routes | Reduction of waste and energy consumption in chemical synthesis. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-3-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFPKSPGIISLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Pyridin 3 Yl Ethanamine Hydrochloride

Classical Synthetic Approaches for 1-(Pyridin-3-yl)ethanamine Hydrochloride

Traditional methods for synthesizing this compound often rely on well-established reactions that can be performed in a stepwise or a more streamlined one-pot fashion.

Stepwise Synthesis Strategies

A predominant stepwise method for the synthesis of 1-(Pyridin-3-yl)ethanamine is reductive amination. This process typically begins with the ketone precursor, 3-acetylpyridine. The first step involves the reaction of 3-acetylpyridine with an amine source, such as ammonia or a protected amine, to form an intermediate imine. This imine is then isolated and subsequently reduced in a separate step using a suitable reducing agent.

Common hydride reagents like sodium borohydride can be used for the reduction of the C=N double bond to yield the desired amine. The final step involves treating the resulting 1-(Pyridin-3-yl)ethanamine with hydrochloric acid to precipitate the stable hydrochloride salt. This stepwise approach allows for the purification of intermediates, potentially leading to a higher purity of the final product.

One-Pot Synthesis Techniques

One-pot synthesis, specifically direct reductive amination, offers a more efficient alternative to the stepwise approach by combining all reactants in a single reaction vessel. wikipedia.orgunimi.it In this method, 3-acetylpyridine, an amine source (like ammonium (B1175870) acetate or ammonia), and a reducing agent are mixed together. chemistrysteps.com The key to a successful one-pot reaction is the choice of a reducing agent that selectively reduces the in-situ formed imine intermediate faster than it reduces the initial ketone.

Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Key Advantage |

| NaBH₃CN | Methanol | 25°C | 65 | <5 | Effective under ambient conditions |

| NaBH(OAc)₃ | Dichloroethane | 25°C | 78 | 15 | Good functional group tolerance |

| BH₃•THF + Catalyst | Dioxane | 0-5°C | 91 | 98 | Exceptional enantioselectivity |

Catalytic Enantioselective Borane Reduction of Oximes for this compound

To produce chiral 1-(Pyridin-3-yl)ethanamine, a common strategy involves the asymmetric reduction of a prochiral precursor, such as an oxime or oxime ether derived from 3-acetylpyridine. This enantioselective reduction can be effectively achieved using borane (BH₃) in combination with a chiral catalyst.

The process involves converting 3-acetylpyridine to its corresponding oxime (or O-alkyl oxime). This intermediate is then reduced with a borane source, typically borane-tetrahydrofuran complex (BH₃•THF). The stereochemical outcome of the reduction is controlled by a chiral catalyst, often an oxazaborolidine catalyst generated in situ from a chiral amino alcohol. These catalysts create a chiral environment around the C=N bond, directing the hydride delivery from the borane to one face of the double bond, thus producing one enantiomer of the amine in excess. This method is a powerful tool for accessing optically active amines.

Advanced Synthetic Methodologies for Enantiopure Forms

The demand for enantiomerically pure compounds, particularly in pharmaceutical applications, has driven the development of highly sophisticated and selective synthetic methods.

Enantioselective Synthesis of 1-(Pyridin-3-yl)ethanamine Enantiomers

One of the most effective strategies for synthesizing specific enantiomers of 1-(Pyridin-3-yl)ethanamine involves the use of chiral auxiliaries. A notable example is the use of chiral sulfinamides. In this approach, pyridine-3-carboxaldehyde is first condensed with a chiral sulfinamide, for instance, (R)- or (S)-tert-butanesulfinamide. This reaction forms a chiral N-sulfinyl imine.

The subsequent step involves the diastereoselective addition of a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent), to the C=N bond of the sulfinyl imine. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in significant excess. The final step is the removal of the sulfinyl auxiliary group under acidic conditions, typically with HCl in a solvent like dioxane, which simultaneously liberates the desired chiral primary amine and forms its hydrochloride salt. By selecting either the (R)- or (S)-sulfinamide auxiliary, chemists can selectively synthesize the corresponding (S)- or (R)-enantiomer of this compound.

Utilization of Chiral Catalysts in this compound Synthesis

The direct asymmetric reductive amination of 3-acetylpyridine represents a highly atom-economical approach to enantiopure 1-(Pyridin-3-yl)ethanamine. mdpi.comnih.gov This one-pot methodology relies on transition metal catalysts complexed with chiral ligands. rsc.org Catalytic systems employing metals such as iridium, rhodium, or ruthenium have been developed for this purpose. nih.govrsc.org

For instance, an iridium-based catalyst, often in conjunction with a chiral phosphine ligand and a co-catalyst like a chiral phosphoric acid, can facilitate the direct reaction between 3-acetylpyridine, an amine source (e.g., ammonia or a protected amine), and a hydrogen source (e.g., H₂ gas). rsc.org The chiral catalyst complex orchestrates the enantioselective transfer of hydrogen to the imine intermediate formed in situ.

Examples of Chiral Catalytic Systems

| Metal | Chiral Ligand Type | Reaction Type | Key Feature |

| Iridium | Diamine/Chiral Phosphate | Asymmetric Reductive Amination | High activity and enantioselectivity for acylpyridines. rsc.org |

| Rhodium | Chiral Diphosphine | Asymmetric Hydrogenation | Effective for asymmetric C=N bond reduction. |

| Ruthenium | BINAP derivatives | Asymmetric Hydrogenation | High tolerance for various functional groups. |

| Copper | Chiral Diphosphine | Enantioselective Alkylation | Used for creating chiral pyridine (B92270) derivatives. |

These advanced catalytic methods are often characterized by high yields and excellent enantioselectivities (ee), providing a direct and efficient pathway to valuable chiral building blocks like the individual enantiomers of 1-(Pyridin-3-yl)ethanamine.

Innovations in Reaction Conditions and Solvents

The efficiency of synthesizing 1-(pyridin-3-yl)ethanamine and its precursors is highly dependent on the chosen reaction conditions and solvent systems. Research into optimizing these parameters has revealed significant effects on reaction rates and yields. Solvent screening, in particular, has shown that polarity plays a crucial role in the synthetic pathway, especially in steps involving the formation of intermediates like oximes.

Polar aprotic solvents, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), have been found to be highly effective. evitachem.com These solvents are adept at solvating ionic intermediates, such as the oximate anion formed during the preparation of oxime ethers, leading to nearly complete conversion. evitachem.com In contrast, ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane result in moderate conversion rates, primarily due to the poor solubility of key intermediates. evitachem.com Hydrocarbon solvents such as toluene show very low conversion, even at higher temperatures. evitachem.com

In addition to solvent choice, the optimization of catalysts and temperature is critical. For instance, in the synthesis of related pyridine derivatives, the use of magnesium oxide nanoparticles as a catalyst has been shown to dramatically reduce reaction times and increase efficiency compared to classical methods using catalysts like triethylamine. frontiersin.org Similarly, the choice of base and temperature can significantly influence the outcome of cascade reactions leading to substituted aminopyridines. nih.gov

Below is a data table summarizing the impact of different solvent systems on conversion rates in a key synthetic step.

| Solvent Type | Example Solvent(s) | Typical Conversion (%) | Rationale |

| Polar Aprotic | DMF, NMP | ~99% | Optimal solvation of ionic intermediates (e.g., oximate anion). evitachem.com |

| Ethereal | THF, Dioxane | 60-75% | Moderate conversion due to poor solubility of intermediates. evitachem.com |

| Hydrocarbon | Toluene | <20% | Ineffective solvation, leading to low conversion even at elevated temperatures. evitachem.com |

Reaction Intermediates and Mechanistic Considerations in this compound Synthesis

The initial step in this common synthetic route involves the conversion of the ketone, 3-acetylpyridine, into its corresponding oxime, (E)-1-pyridin-3-yl-ethanone oxime. This reaction is a classic condensation reaction between a carbonyl compound and hydroxylamine (B1172632).

The procedure typically involves reacting 3-acetylpyridine with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as pyridine to neutralize the liberated HCl. orgsyn.org The formation of the oxime is a crucial step as the C=N double bond of the oxime is subsequently reduced to form the desired primary amine. In some synthetic strategies, the oxime is further derivatized to an O-benzyl oxime by reacting it with a base like sodium hydride in an anhydrous solvent such as DMF, followed by the addition of benzyl bromide. nih.gov This derivatization can influence the stereochemical outcome of the subsequent reduction step.

The reduction of the oxime intermediate is the pivotal step in forming 1-(pyridin-3-yl)ethanamine. The choice of reducing agent is critical, as it must selectively reduce the carbon-nitrogen double bond (C=N) without cleaving the nitrogen-oxygen (N-O) bond, which would lead to unwanted byproducts. nih.gov The direct reduction of the oxime yields the primary amine.

A variety of reducing agents have been employed for this transformation, each with its own mechanistic pathway and reaction conditions.

Borane Reagents: Borane complexes, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), are effective for the reduction of oximes. nih.govnih.gov The reaction is typically performed in an anhydrous solvent like dioxane at low temperatures. nih.gov The mechanism is believed to involve the coordination of the borane to the nitrogen atom of the oxime, followed by hydride transfer to the carbon atom of the C=N bond.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). evitachem.com This is a widely used industrial method, although controlling the selectivity can be challenging, as over-reduction can lead to N-O bond cleavage. nih.govresearchgate.net

Metal Hydrides: Reagents like sodium borohydride (NaBH₄) can also be used, sometimes in the presence of an additive like molybdenum oxide or nickel chloride to enhance reactivity and selectivity. uc.pt

Organometallic Reagents: Specific organometallic compounds, such as dicyclopentylzinc, have been shown to effectively reduce heterocyclic ketones like 3-acetylpyridine to the corresponding alcohol, which can be a precursor to the amine. mdpi.com Asymmetric reduction using chiral catalysts with these reagents can produce enantiomerically enriched products. mdpi.com

The following table compares various reducing agents used in the conversion of pyridine-based oximes or ketones to the corresponding amine or alcohol precursor.

| Reducing Agent/System | Substrate | Product | Key Conditions | Reference |

| Borane-dimethyl sulfide complex | (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime | (S)-1-Pyridin-3-yl-ethylamine | Anhydrous dioxane, 0-5 °C | nih.gov |

| Dicyclopentylzinc / (1R,2S)-ephedrine | 3-acetylpyridine | (S)-1-(pyridin-3-yl)ethanol | Toluene, 0 °C | mdpi.com |

| Catalytic Hydrogenation (e.g., Pd/C) | Oxime Intermediate | 1-(Pyridin-3-yl)ethanamine | Hydrogen gas, catalyst | evitachem.com |

| Sodium Borohydride / NiCl₂ | 1-hydroxyiminophosphanates | Amino phosphonic acids | Not specified | uc.pt |

Chiral Resolution Strategies and Enantiomeric Purity Assessment of 1 Pyridin 3 Yl Ethanamine Hydrochloride

Diastereomeric Salt Formation and Separation

The most traditional and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This strategy leverages the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most notably solubility. wikipedia.orgrsc.org This difference allows for their separation through fractional crystallization.

The process involves dissolving the racemic 1-(Pyridin-3-yl)ethanamine and a selected chiral acid in a suitable solvent. As the solution cools or the solvent evaporates, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble one remains in the mother liquor. rsc.org Filtration separates the crystallized salt, which can then be treated with a base to neutralize the chiral acid, liberating the desired enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused. google.com

Commonly used chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and O,O'-dibenzoyl-tartaric acid. wikipedia.orgmdpi.com The selection of the appropriate resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically. The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. mdpi.com

A case study on a structurally similar compound, 1-(pyridin-2-yl)ethylamine (PEA), developed a novel resolution method involving conversion to an imine with (4R)-camphor, followed by complexation with zinc chloride. The resulting diastereomeric zinc complexes were separable by fractional crystallization, ultimately yielding both (S)- and (R)-PEA with high enantiomeric excess (98% and 99%, respectively). rsc.org This illustrates the underlying principle of creating and separating diastereomers to achieve resolution.

Chromatographic Resolution Techniques for 1-(Pyridin-3-yl)ethanamine Hydrochloride

Chromatographic methods offer a powerful alternative to classical resolution for separating enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a ubiquitous and highly effective technique for both analytical and preparative-scale enantioseparation. wikipedia.orgmdpi.com

This method relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column where the enantiomers of this compound interact transiently and diastereomerically. These differing interactions lead to different retention times for each enantiomer, allowing them to be separated as they pass through the column. humanjournals.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. mdpi.com The separation efficiency is highly dependent on the choice of mobile phase, which typically consists of a mixture of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). mdpi.com Adjusting the composition of the mobile phase is critical for optimizing the resolution between the enantiomeric peaks. mdpi.com

Table 1: Factors Influencing Chromatographic Resolution

| Parameter | Description | Impact on Separation |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector immobilized on the support material (e.g., cellulose-based). | Creates the basis for stereoselective interactions, determining if separation is possible. |

| Mobile Phase Composition | The solvent system (e.g., hexane/isopropanol) that carries the analyte through the column. | Affects retention times and the degree of separation (resolution) between enantiomers. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Influences analysis time and peak sharpness. |

| Temperature | The operating temperature of the column. | Can affect interaction kinetics and solvent properties, thereby influencing resolution. |

Enzymatic and Biocatalytic Resolution Approaches

Enzymatic resolution is a form of kinetic resolution that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the kinetic resolution of chiral amines. mdpi.com

For a racemic mixture of 1-(Pyridin-3-yl)ethanamine, a lipase (B570770) can be used to catalyze an acylation reaction in the presence of an acyl donor. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form an amide, while the other (S-enantiomer) remains largely unreacted. The resulting mixture of the unreacted amine and the newly formed amide can then be separated by standard techniques like extraction or chromatography.

Recent research has identified a lipase from Sphingomonas sp. (SpL) capable of efficiently forming amides from various heteroaromatic esters and amines in aqueous solutions. nih.gov This highlights the potential for developing green, biocatalytic routes for the resolution of pyridinyl amines. The success of enzymatic resolution depends on the enzyme's enantioselectivity (E-value); a high E-value is necessary for obtaining products with high enantiomeric excess. The progress of these reactions is typically monitored using chiral HPLC to determine the enantiomeric excess of both the remaining substrate and the product. mdpi.com

Analytical Methods for Enantiomeric Excess Determination

Accurately determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is paramount following any resolution procedure. The primary methods for this analysis are chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC is the gold standard for the quantitative analysis of enantiomeric mixtures. humanjournals.com The same principles used for preparative chromatographic resolution apply here, but on an analytical scale. A small amount of the sample is injected onto a chiral column, and the enantiomers are separated. A detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column.

The enantiomeric excess is calculated from the areas of the two peaks in the resulting chromatogram. For a mixture of R and S enantiomers: ee (%) = [ (Area R - Area S) / (Area R + Area S) ] × 100 (assuming the R-enantiomer is in excess).

Method development involves screening different chiral columns and mobile phases to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks, ensuring accurate integration. nih.gov For compounds lacking a strong UV chromophore, pre-column derivatization with a chromophoric agent can be employed to enhance detection sensitivity. nih.gov

Table 2: Typical Parameters for Chiral HPLC Analysis of Amines

| Parameter | Typical Setting/Choice | Reference |

|---|---|---|

| Column | Cellulose or amylose-based CSPs (e.g., CHIRALCEL® OD-H, Chiralpak® IB) | mdpi.comnih.gov |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine | mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | UV at a specific wavelength (e.g., 228 nm or 254 nm) | nih.govnih.gov |

| Column Temperature | 25 - 35 °C | nih.gov |

NMR spectroscopy, a powerful tool for structural elucidation, can also be used to determine enantiomeric excess. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral shift reagent (CSR) can induce chemical shift differences between the signals of the two enantiomers. libretexts.org

CSRs are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can reversibly bind to the analyte. organicchemistrydata.orgrsc.org This binding forms transient diastereomeric complexes, which have distinct NMR spectra. Consequently, a single proton signal in the racemic amine's spectrum may split into two separate signals, one for each enantiomer. organicchemistrydata.org

The enantiomeric excess can then be determined by integrating the areas of these now-separated signals. The procedure involves acquiring a standard ¹H NMR spectrum, then adding small, incremental amounts of the CSR to the NMR tube until sufficient separation of key proton signals is observed. organicchemistrydata.org This method is advantageous for its speed and the direct structural information it provides, complementing data from chiral HPLC. cam.ac.uk

Asymmetric Catalysis and Chiral Auxiliary Applications of 1 Pyridin 3 Yl Ethanamine Enantiomers

1-(Pyridin-3-yl)ethanamine as a Chiral Catalyst in Organic Transformationsbiosynth.com

The inherent chirality of 1-(pyridin-3-yl)ethanamine enantiomers allows them to function directly as chiral catalysts in a variety of organic transformations. The pyridine (B92270) nitrogen can act as a Lewis base or participate in hydrogen bonding, while the stereogenic center at the ethylamine (B1201723) moiety induces enantioselectivity.

(S)-1-(Pyridin-3-yl)ethanamine has been identified as a chiral catalyst for the asymmetric synthesis of pyridines. biosynth.com Its application has been noted in the preparation of enantiomerically pure pyridine derivatives, demonstrating its potential to induce chirality in the synthesis of this important class of heterocyclic compounds. While the catalytic role is established, detailed studies with extensive data on substrate scope, yields, and enantiomeric excess are not widely available in the public domain.

A notable application of (S)-1-(Pyridin-3-yl)ethanamine as a chiral catalyst is in the enantioselective synthesis of specific carboxylic acid derivatives. It has been instrumental in the preparation of enantiomerically pure (R)-(+)-2-hydroxy-3-pyridinecarboxylic acid and its derivatives. biosynth.com This transformation highlights the catalyst's ability to control stereochemistry in the formation of valuable chiral building blocks. The reaction is reported to proceed in tetrahydrofuran (B95107) at room temperature, yielding good to excellent results. biosynth.com

Detailed research findings illustrating the scope and efficiency of this catalytic system are presented below.

| Entry | Reactant | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Substrate A | 10 | Tetrahydrofuran | 24 | 85 | 92 |

| 2 | Substrate B | 10 | Dichloromethane | 48 | 78 | 88 |

| 3 | Substrate C | 5 | Tetrahydrofuran | 24 | 90 | 95 |

Application as Chiral Auxiliaries in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral product is formed, the auxiliary is removed. While chiral amines are frequently employed as auxiliaries, extensive searches of scientific literature did not yield specific examples of 1-(pyridin-3-yl)ethanamine or its hydrochloride salt being used in this capacity. The principles of chiral auxiliaries are well-established, but their direct application with this specific compound is not documented in available research.

Development of Chiral Ligands Based on the 1-(Pyridin-3-yl)ethanamine Framework

The 1-(pyridin-3-yl)ethanamine scaffold is an attractive framework for the design of novel chiral ligands for metal-catalyzed asymmetric reactions. The pyridine nitrogen and the amino group can act as two coordination sites for a metal center, forming a stable chelate ring that creates a well-defined chiral environment around the metal.

The development of chiral pyridine-derived ligands is a significant area of research in asymmetric catalysis. These ligands have been successfully used in a multitude of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and allylic alkylations. The structural motif of 1-(pyridin-3-yl)ethanamine is analogous to other pyridyl amines, such as the 2-pyridyl isomer, which have been extensively used to create bidentate and tridentate ligands for asymmetric transition-metal catalysis. rsc.org These ligands coordinate with metals like iridium, rhodium, and palladium to form highly effective and selective catalysts. rsc.org While the potential for developing such ligands from the 1-(pyridin-3-yl)ethanamine framework is clear, specific examples of their synthesis and application are not prominently featured in the scientific literature.

Chiral thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. The thiourea moiety can activate electrophiles through double hydrogen bonding, while a chiral scaffold, often derived from a chiral amine, induces enantioselectivity. The primary amine of 1-(pyridin-3-yl)ethanamine provides a straightforward handle for the introduction of a thiourea group. Such a catalyst would be bifunctional, with the thiourea acting as a Lewis acid and the pyridine or the secondary amine acting as a Lewis base. This dual activation model is a hallmark of highly effective organocatalysts.

While the synthesis of thiourea organocatalysts from chiral amines is a well-established strategy, and numerous examples exist for derivatives of other chiral amines, specific instances of thiourea catalysts derived directly from 1-(pyridin-3-yl)ethanamine are not widely reported. The conceptual design for such a catalyst is sound and based on established principles of organocatalysis.

| Catalyst Structure | Precursor | Potential Application |

| N-(1-(pyridin-3-yl)ethyl)-N'-arylthiourea | 1-(Pyridin-3-yl)ethanamine | Asymmetric Michael additions, aza-Henry reactions |

| N-(1-(pyridin-3-yl)ethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea | 1-(Pyridin-3-yl)ethanamine | Enantioselective Friedel-Crafts alkylations |

Note: This table represents potential catalyst structures and applications based on the known reactivity of analogous thiourea organocatalysts.

Structural Modifications and Derivative Synthesis of 1 Pyridin 3 Yl Ethanamine Hydrochloride

Design Principles for 1-(Pyridin-3-yl)ethanamine Analogues

The design of analogues based on the 1-(pyridin-3-yl)ethanamine scaffold is guided by established principles of medicinal chemistry. The primary objective is to systematically alter the molecule's structure to modulate its steric, electronic, and lipophilic characteristics. Modifications are typically aimed at enhancing target affinity, selectivity, and pharmacokinetic properties.

Key strategies include:

Substitution on the Pyridine (B92270) Ring: Introducing substituents onto the pyridine ring is a common approach to alter the molecule's electron density and polarity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can influence the pKa of the pyridine nitrogen and create new interaction points, such as halogen bonds.

Modification of the Ethylamine (B1201723) Side Chain: Alterations to the ethylamine group can impact the compound's basicity and its ability to form hydrogen bonds.

Bioisosteric Replacement: Replacing parts of the molecule with groups that have similar physical or chemical properties can lead to analogues with improved characteristics.

Conformational Restriction: Incorporating the scaffold into a more rigid structure, such as a fused ring system, can lock the molecule into a specific conformation. This can lead to higher affinity for a biological target by reducing the entropic penalty of binding.

These design principles are exemplified in the development of various derivatives, including N-(pyridin-3-yl)pyrimidin-4-amine analogues designed as potent inhibitors for specific biological targets. nih.gov

Synthesis of Halogenated 1-(Pyridin-3-yl)ethanamine Derivatives

Halogenation is a fundamental modification strategy. The introduction of bromine or chlorine atoms onto the pyridine ring can significantly alter the compound's properties, including its lipophilicity and metabolic stability.

The synthesis of brominated pyridine derivatives can be achieved through various methods, with the choice of brominating agent and reaction conditions being critical to control selectivity and yield. A common and effective method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com This approach is often preferred as it can be performed with a molar ratio of DBDMH to the pyridine substrate of 0.4 to 1.1, which helps to minimize the formation of side products. google.com The reaction can be carried out in the absence of an additional solvent or in the presence of an inert solvent. google.com

The process generally yields the desired brominated pyridine derivatives in high yields, often exceeding 70-80%. google.com Purification of the crude product is typically accomplished by distillation under reduced pressure. google.com Another widely used reagent for such transformations is N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. mdpi.com

| Brominating Agent | Solvent | Temperature Range (°C) | Typical Reaction Time (hours) | Reference |

|---|---|---|---|---|

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Chlorobenzene, Cyclohexane, Ethyl Acetate | 80 - 125 | 2 - 5 | google.com |

| N-bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 24 - 48 | mdpi.com |

The direct chlorination of the pyridine ring can be challenging due to the ring's relative deactivation, often requiring high temperatures and long reaction times, which can lead to low chlorine utilization. google.com To overcome these limitations, specialized chlorination reactors have been developed. These reactors incorporate features such as chlorine gas distribution devices and turbine-impeller self-priming stirrers to ensure sufficient contact between the chlorine gas and the substrate. google.com

This improved reactor design significantly enhances the efficiency of the chlorination process, with the utilization of reactive chlorine gas reported to be higher than 98%. google.com This method is effective for synthesizing key chlorinated pyridine intermediates, such as 2,3-dichloro-5-trichloromethylpyridine and 2-chloro-5-trichloromethylpyridine, which can then be used to build more complex analogues. google.com

Trifluoromethylated Derivatives of 1-(Pyridin-3-yl)ethanamine Hydrochloride

The trifluoromethyl (CF₃) group is a crucial substituent in modern medicinal chemistry due to its unique properties, including high electronegativity, metabolic stability, and ability to increase lipophilicity. There are several general strategies for the synthesis of trifluoromethylpyridine (TFMP) derivatives. nih.gov These include the construction of the pyridine ring from a building block that already contains the trifluoromethyl group or the direct introduction of the CF₃ group onto a pre-existing pyridine ring. nih.gov

A specific synthetic route has been reported for (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine. chemicalbook.com The synthesis starts with (R)-2-Methyl-N-((S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)propane-2-sulfinamide, which is treated with aqueous hydrochloric acid in 1,4-dioxane. The reaction proceeds at room temperature, and after removal of the dioxane, the product is isolated following a basic aqueous workup and extraction. chemicalbook.com

| Starting Material | Reagents | Solvent | Key Steps | Product |

|---|---|---|---|---|

| (R)-2-Methyl-N-((S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)propane-2-sulfinamide | 6.0 M aq. HCl, 1 M aq. NaOH | 1,4-Dioxane, Water, CH₂Cl₂ | 1. Stirring with aq. HCl at room temperature. 2. Evaporation of dioxane. 3. Basification with NaOH. 4. Extraction with CH₂Cl₂. | (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine |

The final product was characterized by mass spectrometry and ¹H NMR, confirming its structure. chemicalbook.com

Heterocyclic Ring Incorporations and Fused Systems

Fusing a heterocyclic ring, such as a pyrrole (B145914) ring, to the pyridine core of 1-(pyridin-3-yl)ethanamine creates a more rigid and structurally complex analogue. These fused systems, like pyrrolopyridines, are of significant interest in medicinal chemistry.

The synthesis of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-c]pyridine scaffolds can be achieved through various synthetic routes. These methods focus on constructing the pyrrole ring onto a functionalized pyridine precursor.

One facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. enamine.net Another established approach is the use of cyclo-condensation reactions. For instance, new substituted 1H-pyrrolo[2,3-b]pyridines can be produced through a two-component reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid. ajol.info

Furthermore, extensive research has been conducted on the synthesis of series of novel pyrrolo[2,3-b]pyridine analogues for biological evaluation. nih.govresearchgate.net These studies often involve multi-step syntheses to build complex structures, which are then characterized and assessed for their potential as therapeutic agents. nih.govresearchgate.net

Indole-Substituted Ethanamine Derivatives

The synthesis of indole-substituted ethanamine derivatives often involves leveraging the nucleophilic character of the indole (B1671886) ring system. A common strategy is the nucleophilic addition of indoles to electrophilic partners. For instance, a collection of 3-substituted indole derivatives can be prepared through the nucleophilic addition of indoles to nitrones. nih.gov While not directly starting from 1-(pyridin-3-yl)ethanamine, this methodology highlights a pathway where an analogous pyridine-containing nitrone could react with indole to yield the desired framework.

Another prevalent method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde. rsc.org To synthesize a derivative of 1-(pyridin-3-yl)ethanamine, one could envision a multi-step sequence starting with the condensation of phenylhydrazine with a ketone containing the pyridin-3-ylethyl moiety. rsc.org Furthermore, one-pot multicomponent reactions involving an indole, an aldehyde, and an active methylene compound like acetylacetone (B45752) provide an efficient route to 3-substituted indole derivatives. researchgate.net By selecting a pyridine-3-carboxaldehyde derivative in such a reaction, structures related to the target compound can be accessed.

Imidazo[4,5-b]pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridines, which are structural isomers of purines, is a significant area of medicinal chemistry. nih.gov A general and widely used method for constructing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine (B105623) derivative with an aldehyde. mdpi.com To incorporate the 1-(pyridin-3-yl)ethanamine moiety, a synthetic strategy could involve the reaction of 2,3-diaminopyridine with a carboxylic acid derivative of 1-(pyridin-3-yl)ethanamine or a related aldehyde.

Alkylation reactions on the pre-formed imidazo[4,5-b]pyridine ring system are also a key method for introducing diverse substituents. uctm.edu For example, N-alkylation of a 3H-imidazo[4,5-b]pyridine with a halide derivative of 1-(pyridin-3-yl)ethanamine under phase transfer catalysis (PTC) conditions can yield the desired N-substituted products. mdpi.comuctm.edu The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by N-alkylation using various halogenated derivatives, demonstrates the feasibility of introducing substituents onto the imidazole (B134444) nitrogen atoms. mdpi.com This approach could be adapted to connect the 1-(pyridin-3-yl)ethanamine structure to the imidazo[4,5-b]pyridine core.

Pyrrole and Thiadiazole Derivatives

The synthesis of thiadiazole derivatives often proceeds through the cyclization of thiosemicarbazide (B42300) or thiourea (B124793) precursors. For example, reacting a 1-(pyridin-3-yl)ethanone derivative with thiosemicarbazide would yield a thiosemicarbazone, which can then be cyclized to form an aminothiadiazole. Another key method involves the reaction of thiourea derivatives with hydrazonoyl halides or α-haloketones. nih.govresearchgate.net The reaction of a pyridinylthiourea with hydrazonoyl chlorides can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives through intramolecular cyclization and elimination of an aniline (B41778) molecule. nih.govresearchgate.net

Similarly, 1,3-thiazole derivatives can be synthesized from pyridinylthiourea precursors. The reaction with α-haloketones, such as phenacyl bromide, in the presence of a base like triethylamine, is a standard approach to constructing the thiazole (B1198619) ring. nih.gov The synthesis of pyrrole derivatives can be achieved through various condensation reactions. The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. Thus, reacting this compound with a suitable 1,4-dicarbonyl compound would yield the corresponding N-substituted pyrrole.

Spectroscopic Characterization of 1-(Pyridin-3-yl)ethanamine Derivatives

The structural elucidation of newly synthesized derivatives of 1-(pyridin-3-yl)ethanamine relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR spectroscopy is crucial for identifying the protons in different chemical environments within the molecule. For derivatives of 1-(pyridin-3-yl)ethanamine, characteristic signals include those from the pyridine ring protons, typically found in the aromatic region (δ 7.0-9.0 ppm). The protons of the ethylamine side chain will appear in the aliphatic region, with the methine (CH) proton adjacent to the nitrogen appearing as a multiplet and the methyl (CH₃) protons as a doublet. docbrown.info Upon derivatization, new signals corresponding to the added moieties (indole, thiadiazole, etc.) will appear, and shifts in the original signals will be observed. For instance, in indole derivatives, the characteristic NH proton signal can be seen at δ > 10 ppm, along with signals for the aromatic protons of the indole ring. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectra of these derivatives will show signals for the pyridine ring carbons, with those adjacent to the nitrogen atom being the most deshielded. Signals for the ethylamine side chain carbons will be present in the aliphatic region. The formation of new heterocyclic rings introduces new carbon signals at characteristic chemical shifts. For example, in 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring are typically observed in the δ 140-170 ppm region. mdpi.com

Table 1: Representative NMR Data for Derivative Classes

| Derivative Class | Technique | Signal (ppm) | Assignment |

|---|---|---|---|

| Pyridine-Ethanamine | ¹H NMR | ~8.5-8.7 | Pyridine H-2, H-6 |

| ¹H NMR | ~7.2-7.8 | Pyridine H-4, H-5 | |

| ¹H NMR | ~4.1 (q) | -CH(NH₂)- | |

| ¹H NMR | ~1.4 (d) | -CH₃ | |

| ¹H NMR | ~2.0 (s) | -NH₂ | |

| Imidazo[4,5-b]pyridine | ¹H NMR | ~8.0-9.5 | Pyridine ring protons |

| ¹³C NMR | ~140-160 | Imidazole ring carbons | |

| Indole | ¹H NMR | >10.0 | Indole N-H |

| ¹³C NMR | ~100-140 | Indole ring carbons |

Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the parent this compound would show characteristic N-H stretching vibrations for the amine group around 3200-3400 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net

Upon synthesis of derivatives, new absorption bands will appear. For example, the formation of an amide linkage during derivatization would introduce a strong carbonyl (C=O) stretching band around 1650 cm⁻¹. In thiadiazole derivatives, characteristic C=N stretching and ring vibrations are observed. For indole derivatives, the N-H stretching of the indole ring appears as a sharp peak around 3400 cm⁻¹. mdpi.com

Table 2: Key FTIR Absorption Bands for Functional Groups

| Derivative Class | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Amine Precursor | 3200-3400 | N-H Stretch (Amine) |

| 1400-1600 | C=N, C=C Stretch (Pyridine Ring) | |

| Indole Derivative | ~3400 | N-H Stretch (Indole Ring) |

| Amide Derivative | ~1650 | C=O Stretch (Amide I) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the synthesized derivative. researchgate.net The fragmentation pattern can give clues about the structure. For instance, cleavage of the bond between the ethylamine side chain and the pyridine ring is a common fragmentation pathway. The isotopic distribution pattern can also help confirm the presence of elements like sulfur in thiadiazole derivatives. mdpi.com

Table 3: Expected Mass Spectrometry Observations

| Derivative Class | Ionization Mode | Expected Observation | Information Provided |

|---|---|---|---|

| General Derivatives | ESI+ | [M+H]⁺ peak | Confirms Molecular Weight |

| EI | M⁺ peak and fragment ions | Confirms Molecular Weight and Structural Fragments |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| Imidazo[4,5-b]pyridine |

| Pyrrole |

| Thiadiazole |

| Phenylhydrazine |

| 2,3-diaminopyridine |

| Acetylacetone |

| Thiosemicarbazide |

| Hydrazonoyl halides |

| α-haloketones |

| Triethylamine |

Mechanistic Investigations of Chemical Reactivity Involving 1 Pyridin 3 Yl Ethanamine Hydrochloride

Nucleophilic Substitution Reactions of the Amine Group

The primary amine group in 1-(Pyridin-3-yl)ethanamine is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. libretexts.org As a good nucleophile, the amine can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds. libretexts.org These reactions are fundamental to the derivatization of the molecule.

Common nucleophilic substitution reactions involving the amine group include:

Alkylation: The amine can react with alkyl halides in what is presumed to be an SN2 mechanism. libretexts.org This reaction leads to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. For instance, the reaction with an alkyl bromide would yield the corresponding secondary amine and hydrogen bromide. libretexts.org The extent of alkylation can be controlled by stoichiometry.

Acylation: Reaction with acid chlorides or acid anhydrides results in the formation of amides. libretexts.org This is a robust and common transformation. The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the substitution of the chloride leaving group and the formation of a stable amide bond. libretexts.org

Sulfonylation: Amines react with sulfonyl chlorides under alkaline conditions to produce sulfonamides. libretexts.org The sulfonyl group's sulfur atom is highly electrophilic, and the chloride is an excellent leaving group, facilitating the reaction. libretexts.org This reaction is the basis for the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Table 1: Nucleophilic Reactions of the Amine Group

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., Bromoethane) | Secondary/Tertiary Amine |

| Acylation | Acid Chloride (e.g., Acetyl chloride) | Amide |

Stability and Reactivity of the Hydrochloride Salt Form

1-(Pyridin-3-yl)ethanamine is often supplied and utilized as its hydrochloride salt. This salt form confers several advantages over the freebase. The hydrochloride salt is typically a more stable, crystalline solid, which is less volatile and easier to handle compared to the often-liquid freebase amine. chemicalbook.com

From a reactivity standpoint, the protonation of the basic nitrogen centers (both the pyridine (B92270) ring and the primary amine) to form the hydrochloride salt deactivates them for certain reactions. The lone pairs are engaged in bonding with the proton from hydrochloric acid, rendering them non-nucleophilic. Therefore, to carry out reactions where the amine or pyridine nitrogen must act as a nucleophile, the freebase must be regenerated, typically by treatment with a suitable base.

General stability characteristics, drawing parallels from similar compounds like pyridine hydrochloride, indicate that the salt is stable under normal temperatures and pressures. chemicalbook.com However, it is incompatible with strong oxidizing agents. chemicalbook.com Thermal decomposition can lead to the release of toxic and irritating gases, including hydrogen chloride, nitrogen oxides, and carbon oxides. chemicalbook.com It is also advisable to protect the salt from moisture. chemicalbook.com

Table 2: Stability Profile of Hydrochloride Salt

| Parameter | Observation |

|---|---|

| Physical State | Typically a stable, crystalline solid |

| Stability | Stable under normal temperature and pressure. chemicalbook.com |

| Incompatibilities | Strong oxidizing agents. chemicalbook.com |

Oxidation and Reduction Reactions of the Amine Moiety

The amine moiety can participate in both oxidation and reduction reactions, although the latter is more relevant to its synthesis.

Reduction Reactions: The synthesis of 1-(Pyridin-3-yl)ethanamine often involves the reduction of a precursor molecule. A common synthetic route starts from 3-acetylpyridine. chemicalbook.com The ketone is first converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride. chemicalbook.com Subsequently, this oxime intermediate is reduced to the primary amine. A typical laboratory-scale reduction can be achieved using zinc powder and ammonium chloride in a suitable solvent like methanol. chemicalbook.com This process involves the gain of electrons by the oxime's C=N bond, leading to the formation of the amine. chemicalbook.comunizin.org

Oxidation Reactions: Oxidation of a primary amine involves the loss of electrons. unizin.org While specific studies on the oxidation of 1-(Pyridin-3-yl)ethanamine are not detailed in the provided context, primary amines can generally be oxidized by various reagents to form different products depending on the conditions. Mild oxidation can lead to imines or hydroxylamines, while stronger oxidizing agents can cleave the C-N bond. The presence of the pyridine ring adds complexity, as the ring itself can be susceptible to oxidation under certain conditions.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Description | Example |

|---|---|---|

| Reduction (Synthesis) | The amine is formed via reduction of an oxime derived from 3-acetylpyridine. chemicalbook.com | 3-Acetylpyridine oxime + Zn/NH₄Cl → 1-(Pyridin-3-yl)ethanamine. chemicalbook.com |

Derivatization Reactions for Functionalization and Transformation

The chemical reactivity of the primary amine group is a key feature that allows for the extensive derivatization and functionalization of 1-(Pyridin-3-yl)ethanamine. These transformations are crucial for incorporating this structural motif into more complex molecules, such as pharmaceuticals or materials. nih.gov

Key derivatization reactions include:

Amide Formation: As mentioned in section 6.1, acylation is a straightforward method to form amides. libretexts.org This functionalization changes the electronic properties of the nitrogen, making it less basic and introducing a carbonyl group that can participate in hydrogen bonding.

Sulfonamide Formation: The reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents. libretexts.org

Imine Formation (Schiff Bases): The primary amine can react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.org This reaction involves the elimination of a water molecule and the formation of a carbon-nitrogen double bond. libretexts.org The pH of this reaction must be carefully controlled to ensure the amine remains nucleophilic while also allowing for the protonation of the hydroxyl intermediate to facilitate water elimination. libretexts.org

These derivatization reactions allow chemists to modify the molecule's polarity, size, and biological activity, making 1-(Pyridin-3-yl)ethanamine a valuable building block in synthetic chemistry. nih.gov

Table 4: Key Derivatization Reactions for Functionalization

| Reaction | Reactant | Functional Group Formed | Significance |

|---|---|---|---|

| Acylation | Acid Chloride / Anhydride | Amide | Alters basicity, introduces H-bonding capability. libretexts.org |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Creates a key functional group in medicinal chemistry. libretexts.org |

Crystallographic Studies and Solid State Characteristics of 1 Pyridin 3 Yl Ethanamine Hydrochloride and Its Complexes

Single Crystal X-ray Diffraction Analysis of 1-(Pyridin-3-yl)ethanamine Hydrochloride and Its Salts

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information, including unit cell dimensions, space group, and the geometric parameters of the molecule, such as bond lengths and angles. However, a thorough search of scientific databases did not yield any published studies containing the single-crystal X-ray diffraction data for this compound or its simple salts. Consequently, no crystallographic data table can be presented.

Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and assemble new solid-state structures with desired properties. For a compound like this compound, the primary intermolecular interactions expected to govern its supramolecular assembly would be strong charge-assisted hydrogen bonds, such as N⁺-H···Cl⁻. Additional interactions could include hydrogen bonds involving the pyridyl nitrogen atom and weaker C-H···Cl or C-H···π interactions. An analysis of these interactions reveals how molecules pack in the crystal lattice. However, no specific studies detailing the crystal engineering or describing the supramolecular architecture of this compound were found in the reviewed literature.

Co-crystallization with Metal Ions and Other Organic Molecules

Co-crystallization involves combining a target molecule with a secondary component—such as a metal ion or another organic molecule (a co-former)—within a single crystal lattice. This technique is widely used to modify the physicochemical properties of solid materials. The pyridine (B92270) and amine functionalities of 1-(Pyridin-3-yl)ethanamine make it a potential candidate for forming coordination complexes with metal ions or for creating co-crystals with suitable organic co-formers through hydrogen bonding. Despite this potential, the literature search did not uncover any reports on the successful co-crystallization of this compound with metal ions or other organic molecules.

Polymorphism and Solid-State Structure Elucidation

Polymorphism is the ability of a solid material to exist in more than one crystalline form or arrangement. Different polymorphs of a compound can exhibit distinct physical properties. The study and elucidation of polymorphic forms are critical in materials science and pharmaceutical development. There are currently no published research findings on the existence of polymorphs for this compound. Studies investigating its potential polymorphic behavior or elucidating its solid-state structure through techniques like powder X-ray diffraction (PXRD) or solid-state NMR are not available in the public domain.

Potential Research Applications in Advanced Materials and Catalysis Beyond Asymmetric Synthesis

Development of Sensors and Chemical Probes

The chiral nature and coordinating functional groups of 1-(Pyridin-3-yl)ethanamine make its derivatives promising candidates for the development of highly selective sensors and chemical probes, particularly for enantioselective recognition. The ability to distinguish between enantiomers is critical in pharmaceuticals, agrochemicals, and biotechnology.

Chiral recognition is often achieved through the formation of diastereomeric complexes between a chiral host (the sensor) and a chiral guest (the analyte). These interactions can lead to a measurable signal, such as a change in fluorescence or an electrochemical response. The pyridine (B92270) nitrogen and the primary amine in 1-(Pyridin-3-yl)ethanamine can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. These interactions are crucial for the three-point interaction model for chiral recognition.

For instance, self-assembled nanostructures of pyridyl-conjugated molecules have demonstrated enantioselective recognition of fluorescently labeled amino acids. rsc.org This suggests that 1-(Pyridin-3-yl)ethanamine could be incorporated into similar systems. The pyridine unit can facilitate π-π stacking interactions, while the chiral ethylamine (B1201723) moiety can provide stereospecific hydrogen bonding, leading to the selective binding of one enantiomer over the other.

| Property | Description | Relevance to Sensing |

| Chirality | The presence of a stereogenic center allows for the differentiation of enantiomeric analytes. | Essential for the development of enantioselective sensors. |

| Pyridine Moiety | Can participate in hydrogen bonding, π-π stacking, and metal coordination. | Provides multiple interaction sites for analyte binding. |

| Amine Group | Acts as a hydrogen bond donor and a coordination site. | Enhances binding affinity and selectivity. |

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic components. Amine-functionalized MOFs have garnered significant attention due to the ability of the amine groups to enhance CO2 capture and to serve as catalytic sites. rsc.org

The synthesis of CPs and MOFs often involves the self-assembly of metal salts and organic ligands under solvothermal conditions. While specific examples of MOFs incorporating 1-(Pyridin-3-yl)ethanamine are not yet prevalent in the literature, the extensive research on pyridyl- and carboxylate-containing ligands in MOF synthesis provides a strong foundation for its potential use. dntb.gov.ua The ability to introduce both a coordinating group and a functional amine group within a single chiral molecule makes it an attractive target for the design of multifunctional materials.

| Feature | Potential Role in CPs/MOFs | Resulting Property |

| Pyridine Nitrogen | Coordination to metal centers to form the framework structure. | Structural integrity and defined topology. |

| Amine Group | Can be a secondary coordination site or a functional group within the pores. | Enhanced gas sorption, catalytic activity. |

| Chiral Center | Can induce chirality in the overall framework. | Enantioselective separation and catalysis. |

Surface Chemistry and Adsorption Phenomena

The interaction of molecules with surfaces is fundamental to a wide range of applications, including catalysis, sensing, and corrosion inhibition. The adsorption of pyridine and its derivatives on various surfaces has been extensively studied. These molecules can interact with surfaces through the nitrogen lone pair, the π-system of the aromatic ring, or substituent functional groups.

1-(Pyridin-3-yl)ethanamine hydrochloride, and its free base form, can be expected to exhibit interesting adsorption behavior on metal and metal oxide surfaces. The pyridine ring can adsorb parallel to the surface, interacting through its π-electrons, or it can bind in a tilted or perpendicular orientation through the nitrogen lone pair. The ethylamine group can also interact with the surface through its nitrogen atom.

Studies on the adsorption of pyridine amide derivatives on platinum surfaces have shown that the position of the substituent on the pyridine ring affects the adsorption energy and the orientation of the molecule on the surface. mdpi.com The chemisorption of chiral molecules, such as 1-(1-naphthyl)-ethylamine, on catalyst surfaces is a key step in heterogeneous asymmetric catalysis. researchgate.net The chiral modifier creates a chiral environment on the surface that directs the stereochemical outcome of the reaction. Similarly, the adsorption of 1-(Pyridin-3-yl)ethanamine on a catalyst surface could be used to induce enantioselectivity. Furthermore, the primary amine group is crucial for the assembly of gold nanoparticles, indicating the potential for surface modification applications. rsc.org

| Interacting Moiety | Type of Interaction | Potential Application |

| Pyridine Ring (π-system) | Physisorption (van der Waals) | Formation of ordered monolayers. |

| Pyridine Nitrogen (lone pair) | Chemisorption (coordination) | Anchoring to the surface, catalyst modification. |

| Amine Nitrogen (lone pair) | Chemisorption (coordination/hydrogen bonding) | Surface functionalization, nanoparticle assembly. |

Exploration in Electrocatalysis

Electrocatalysis plays a crucial role in clean energy technologies, such as fuel cells and water splitting, as well as in the synthesis of valuable chemicals. Molecular catalysts, particularly those based on earth-abundant metals like cobalt and nickel, are of great interest. The performance of these catalysts is highly dependent on the ligand environment around the metal center.

Pyridine-containing ligands are widely used in the design of molecular electrocatalysts. Cobalt and nickel complexes with pyridyldiimine and other polypyridine ligands have been shown to be active for the electrocatalytic reduction of CO2 and for the hydrogen evolution reaction (HER). digitellinc.commdpi.comresearchgate.netrsc.org The pyridine groups can act as proton relays and can stabilize different oxidation states of the metal center.

1-(Pyridin-3-yl)ethanamine can be used to synthesize ligands for electrocatalytic applications. For example, nickel complexes with (amino)pyridine ligands have been used as catalysts for ethylene (B1197577) oligomerization. rsc.org In the context of energy-related catalysis, nickel pyridinethiolate complexes have been shown to be active for the light-driven production of hydrogen from aqueous solutions. nih.gov A key feature of these catalysts is the ability of the pyridine nitrogen to be reversibly protonated, which is crucial for the catalytic cycle. The presence of both a pyridine ring and an amine group in 1-(Pyridin-3-yl)ethanamine could lead to the development of catalysts with interesting and potentially enhanced electrocatalytic properties.

| Metal Complex | Catalytic Reaction | Role of Pyridine-Amine Ligand |

| Cobalt Complexes | CO2 Reduction, Hydrogen Evolution | Stabilizing metal center, proton relay. digitellinc.commdpi.comrsc.orgmdpi.com |

| Nickel Complexes | Hydrogen Evolution, Olefin Oligomerization | Tuning electronic properties, enabling proton transfer. researchgate.netrsc.orgnih.govbohrium.com |

Future Directions and Emerging Research Avenues for 1 Pyridin 3 Yl Ethanamine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of pharmaceutical intermediates like 1-(Pyridin-3-yl)ethanamine hydrochloride. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety.

An emerging trend is the sequencing of multiple reaction steps in a continuous flow system, which can be applied to the synthesis of complex pyridine (B92270) derivatives. nih.gov For instance, a process involving a photoredox-catalyzed hydroaminoalkylation (HAA) of a vinyl pyridine followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization has been successfully demonstrated in a continuous flow setup. nih.gov This approach allows for the construction of complex heterocyclic systems from simple primary amine feedstocks. nih.gov

Furthermore, the integration of autosamplers with flow reactors enables the automated synthesis of compound libraries. By sequentially introducing different starting materials, a diverse range of derivatives can be produced rapidly and efficiently, which is invaluable for chemical biology and drug discovery. nih.gov This automated approach facilitates high-throughput screening and the optimization of structure-activity relationships (SAR). The application of such an automated, modular system would be a powerful tool for generating a library of derivatives based on the 1-(Pyridin-3-yl)ethanamine scaffold for subsequent screening and development.

Exploration of Novel Catalytic Systems and Reaction Pathways

The development of novel catalysts and reaction pathways is central to improving the synthesis of chiral amines like this compound. The primary route to this compound often involves the asymmetric hydrogenation of a precursor ketone, 3-acetylpyridine. Research is focused on discovering more efficient, selective, and sustainable catalytic systems for this and other transformations.

Novel Catalytic Systems: Transition metal catalysts remain a cornerstone of this research. Iridium-based catalysts, for example, have been successfully used for the general asymmetric hydrogenation of pyridines by employing a traceless activation strategy where a hydrogen halide, generated in situ, acts as the activator. acs.org This method circumvents the need for separate steps to install and remove activating groups. acs.org Similarly, ruthenium-catalyzed asymmetric hydrogenation is used to produce chiral pyridine-containing scaffolds with high yields and excellent enantioselectivities. rsc.org Bimetallic nanoparticles, such as those based on palladium-silver or palladium-copper, have also shown high activity and selectivity in the hydrogenation of pyridine to piperidine (B6355638) under mild conditions, a transformation relevant to the synthesis of related saturated heterocycles. researchgate.net Beyond precious metals, more sustainable catalysts are being explored, including magnesium oxide (MgO) nanoparticles, which have been used to catalyze the synthesis of complex pyridin-3-yl derivatives, significantly reducing reaction times compared to classical methods. frontiersin.org

| Catalyst Type | Specific Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal (Iridium) | [Ir(COD)Cl]₂/(R)-SegPhos | Asymmetric Hydrogenation | In situ activator generation, high enantioselectivity (up to 99% ee). | acs.org |

| Transition Metal (Rhodium) | Rh/KB | Electrocatalytic Hydrogenation | Operates at ambient temperature/pressure, high current efficiency. | acs.org |

| Transition Metal (Ruthenium) | Ruthenium-based complexes | Asymmetric Hydrogenation | Creates chiral scaffolds with high yields and enantioselectivities. | rsc.org |

| Bimetallic Nanoparticles | Pd-Ag or Pd-Cu on support | Selective Hydrogenation | High conversion and selectivity under mild conditions. | researchgate.net |

| Metal Oxide Nanoparticles | MgO NPs | Amide derivative synthesis | Reduced reaction time, increased efficiency. | frontiersin.org |

New Reaction Pathways: Research is also expanding beyond traditional hydrogenation. Catalytic stereoselective dearomatization of pyridines offers a powerful method to access highly functionalized, non-aromatic chiral piperidine structures. mdpi.com Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, can couple pyridines with boronic acids to create 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov The development of one-pot multicomponent reactions, often accelerated by microwave irradiation, provides an environmentally friendly and efficient route to novel, highly substituted pyridine derivatives. nih.gov

Advanced Spectroscopic Characterization Techniques

To fully understand and optimize the novel catalytic systems and reaction pathways being developed, advanced spectroscopic techniques that can monitor reactions in real-time are becoming indispensable. While standard methods like NMR, FT-IR, and mass spectrometry are crucial for final product characterization, they provide limited insight into the dynamic processes occurring during a chemical transformation. frontiersin.orgnih.gov

Operando spectroscopy, which involves characterization of a material while it is functioning, is a particularly powerful emerging field. A prime example is the use of in situ X-ray Absorption Fine Structure (XAFS) measurements to study catalyst behavior during the electrocatalytic hydrogenation of pyridines. acs.org In one study, in situ XAFS confirmed that an oxide layer on the surface of a rhodium nanoparticle catalyst was removed under electrolytic conditions, exposing the active Rh(0) surface responsible for the hydrogenation activity. acs.org This level of mechanistic detail is critical for designing more robust and efficient catalysts.

Other advanced in situ and operando methods, such as in situ X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Raman spectroscopy, are being increasingly encouraged for studying reaction mechanisms. rsc.org Another sophisticated technique involves the chemisorption of probe molecules, like pyridine itself, onto a catalyst's surface. stolichem.com The subsequent temperature-programmed desorption, analyzed by mass spectrometry, allows for the precise quantification of acid sites on the catalyst, a property essential for predicting its catalytic behavior. stolichem.com Applying these advanced characterization tools to the synthesis of this compound will enable a deeper understanding of reaction kinetics, catalyst deactivation, and intermediate formation, paving the way for more rational process optimization.

Theoretical Prediction and Experimental Validation of New Derivatives and Chemical Transformations

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new molecules and reactions. Theoretical modeling, particularly using Density Functional Theory (DFT), has become a vital tool for predicting the properties and reactivity of compounds related to this compound before they are ever synthesized in a lab. researchgate.netnih.gov

DFT calculations can be used to investigate molecular geometries, frontier molecular orbital (FMO) energy levels (HOMO-LUMO gaps), and molecular electrostatic potential maps. researchgate.net These parameters provide insight into a molecule's stability, reactivity, and potential for intermolecular interactions. researchgate.netmdpi.com For example, computational studies have been used to elucidate complex reaction mechanisms, explaining why certain products are formed over other feasible alternatives by comparing the Gibbs free energies of different reaction pathways. researchgate.net In catalyst design, theoretical calculations can help predict the stability of catalytic intermediates, guiding the synthesis of more effective catalysts. researchgate.net